molecular formula C14H21N3O2S B2458000 N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 900007-63-8

N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2458000
CAS No.: 900007-63-8
M. Wt: 295.4
InChI Key: HHBFXGROQDLSSC-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that has been studied for its potential antiviral activity. In a study, it was found to have inhibitory activity against the Zika virus (ZIKV). This compound, also referred to as “4w”, was selected for in-depth study of its antiviral activity and mechanism of action .

Scientific Research Applications

Synthesis and Catalysis

N-cyclohexyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is structurally related to compounds used in the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, showcasing its role in facilitating solvent-free synthesis processes catalyzed by novel catalysts for efficient yields (Murthy, Rajack, & Yuvaraj, 2016).

Antimicrobial and Antiviral Activity

Research into compounds with similar frameworks has identified potential antimicrobial and antiviral activities. For example, certain derivatives have been evaluated for their efficacy against various microbial strains and HIV-1, demonstrating the broad biological relevance of these compounds (Hossan et al., 2012).

Antitumor and Anticancer Properties

Compounds structurally related to this compound have been synthesized and assessed for their antitumor activities. Investigations into their effects on different cancer cell lines have revealed promising inhibitory impacts, highlighting their potential in anticancer research (Albratty, El-Sharkawy, & Alam, 2017).

Anticonvulsant Agents

The exploration into the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents opens up another application avenue for related compounds. The detailed synthesis and pharmacological evaluation of these derivatives indicate their potential role in developing new anticonvulsant medications (Severina et al., 2020).

Properties

IUPAC Name

N-cyclohexyl-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-2-10-8-12(18)17-14(16-10)20-9-13(19)15-11-6-4-3-5-7-11/h8,11H,2-7,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBFXGROQDLSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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